

Structure and Reactivity of Pyridazinone Carbonyl Chlorides

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Compound of Interest

Compound Name: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

CAS No.: 57658-96-5

Cat. No.: B1317487

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Executive Summary: The Electrophilic Gateway

Pyridazinone carbonyl chlorides (specifically 3-oxo-2,3-dihydropyridazine-carbonyl chlorides) represent a critical class of high-energy intermediates in the synthesis of bioactive heterocycles. Their structural uniqueness lies in the juxtaposition of a highly reactive acyl chloride moiety with an electron-deficient, tautomerizable pyridazinone ring.

This guide moves beyond standard textbook definitions to address the practical challenges of working with these intermediates: controlling regioselectivity during nucleophilic attack, managing the lactam-lactim tautomerism, and executing high-yield couplings in drug discovery workflows (e.g., PDE3 inhibitors, p38 MAP kinase inhibitors).

Structural Dynamics & Electronic Profile

The Tautomeric Challenge

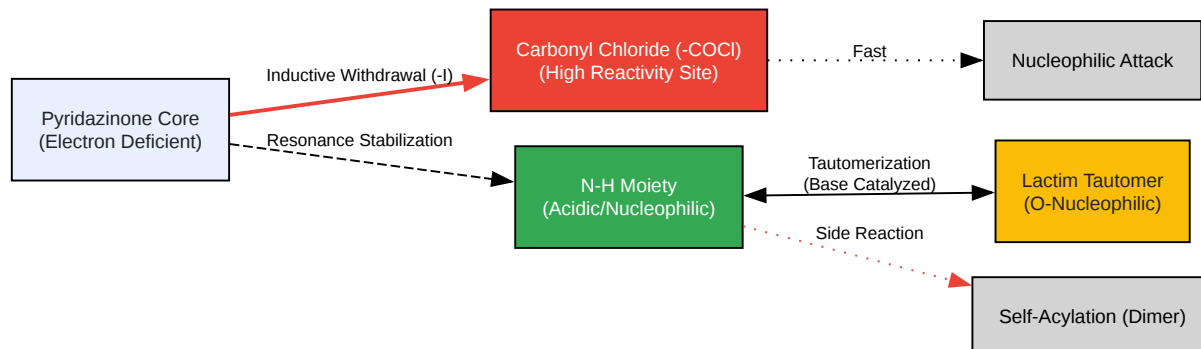
The core pyridazinone ring exists in a dynamic equilibrium between the lactam (NH-form) and lactim (OH-form). In the context of carbonyl chlorides, the lactam form predominates in

solution, but the presence of the electron-withdrawing chlorocarbonyl group (-COCl) at position 4 or 5 significantly increases the acidity of the N-H proton.

- Implication: When reacting these acid chlorides with nucleophiles, the N-H site becomes a competing nucleophile (dimerization risk) or requires protection (e.g., N-benzyl, N-methyl) to ensure clean chemistry.
- Electronic Activation: The diazine ring acts as a strong electron-withdrawing group (EWG). This makes the attached -COCl group more electrophilic than a standard benzoyl chloride. Consequently, these intermediates are highly susceptible to hydrolysis and require strictly anhydrous conditions.

Visualization: Structural Resonance & Reactivity

The following diagram maps the electronic flow and reactive sites, highlighting the competition between the external electrophile (COCl) and the internal nucleophile (N1).



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Figure 1: Electronic connectivity and reactive vectors of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride.

Synthesis Protocol: The "Clean" Generation

Standardizing on Oxalyl Chloride/DMF activation.

While thionyl chloride (

) is a traditional reagent, it often results in sulfur contamination and difficult removal of byproducts. The Oxalyl Chloride/DMF method is the superior protocol for pyridazinone derivatives due to milder conditions and gaseous byproducts (

) that simplify purification.

Self-Validating Experimental Workflow

Objective: Synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride from its carboxylic acid precursor.

Parameter	Specification	Rationale
Solvent	Dichloromethane (DCM) or THF (Anhydrous)	Non-nucleophilic; DCM allows easy evaporation of solvent/reagent.
Reagent	Oxalyl Chloride (1.2 - 1.5 eq)	Excess ensures complete conversion; forms volatile byproducts.
Catalyst	DMF (Catalytic, 1-2 drops)	Forms the active Vilsmeier-Haack chloroiminium intermediate.
Temperature	0°C to Room Temp	Controls exotherm; prevents thermal decomposition of the ring.
Validation	MeOH Quench Test	Aliquot quenched in MeOH should show methyl ester by TLC/LCMS immediately.

Step-by-Step Methodology

- Suspension: Suspend 1.0 eq of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous DCM (0.2 M concentration) under Argon atmosphere.

- Activation: Add catalytic DMF (1-2 drops).
- Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C. Gas evolution () will be vigorous.
- Reaction: Allow to warm to room temperature and stir for 2–4 hours.
 - Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.
- Isolation: Concentrate in vacuo strictly under anhydrous conditions. Do not wash with water. The resulting solid/oil is used immediately.

Reactivity Profile & Transformations

Nucleophilic Acyl Substitution (NAS)

The most common application is coupling with amines to form carboxamides (drug scaffolds).

- The Trap: Because the pyridazinone N-H is acidic, using strong bases (NaH, TEA) can lead to N-acylation or O-acylation side products.
- The Solution: Use mild bases (Pyridine, DIPEA) or Schotten-Baumann conditions (biphasic DCM/aq NaHCO₃) if the acid chloride stability permits (fast reaction vs hydrolysis).

Friedel-Crafts Acylation

Pyridazinone carbonyl chlorides serve as excellent acylating agents for electron-rich aromatics (e.g., indoles, anisoles).

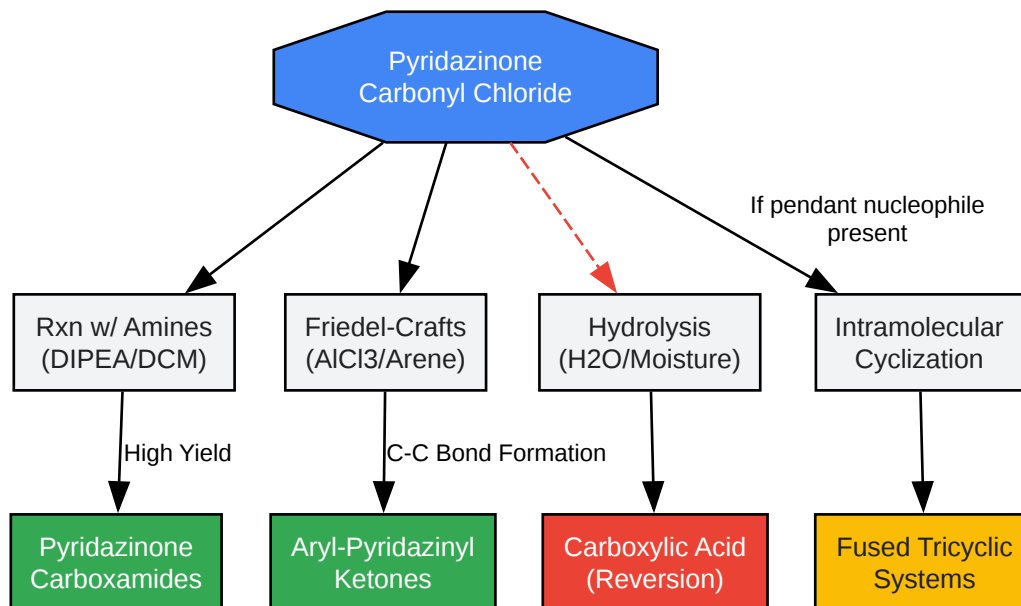
- Catalyst:

or

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- Regiochemistry: The reaction introduces the pyridazinone moiety onto the aromatic ring, a key step in synthesizing "privileged structures" like cardiotonic agents.

Reactivity Mapping Diagram



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Figure 2: Divergent synthetic pathways for pyridazinone carbonyl chlorides.

Handling, Stability & Safety

Hydrolysis Kinetics

Due to the electron-deficient nature of the pyridazine ring, the carbonyl carbon is highly positive.

- **Half-life:** In open air, the solid acid chloride can degrade back to the acid within minutes to hours depending on humidity.
- **Storage:** Must be stored under Argon/Nitrogen at -20°C. Ideally, generate and use in situ.

Safety: The Vilsmeier Hazard

When using DMF/Oxalyl Chloride, the Vilsmeier intermediate is potent. Ensure all glassware is dry. The evolution of CO gas (odorless, toxic) necessitates the use of a well-ventilated fume hood with a bubbler trap.

References

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Sources

- 1. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
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